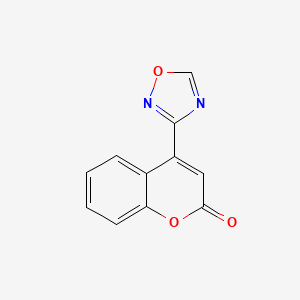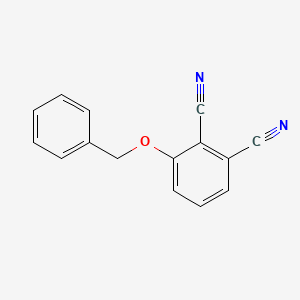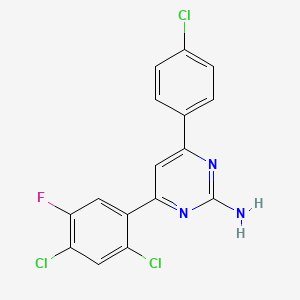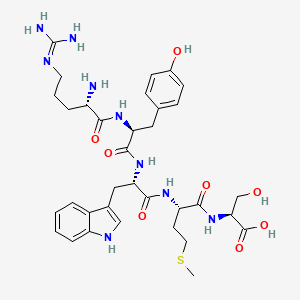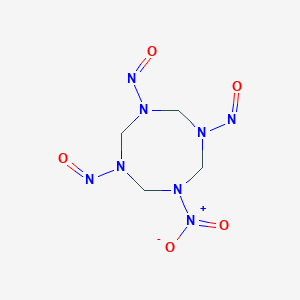![molecular formula C14H28N2O2 B14245951 Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate CAS No. 189938-89-4](/img/structure/B14245951.png)
Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate is a chemical compound that belongs to the class of carbamates It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate typically involves the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: Piperidine derivative and ethyl chloroformate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-25°C.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Handling: Ensuring the availability and purity of starting materials.
Reaction Control: Maintaining optimal reaction conditions to maximize yield and minimize by-products.
Product Isolation: Using techniques like distillation or crystallization to isolate the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amides.
Applications De Recherche Scientifique
Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered metabolic processes.
Receptor Binding: It may bind to receptors on cell surfaces, triggering a cascade of intracellular events.
Comparaison Avec Des Composés Similaires
Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl piperidin-4-ylcarbamate: Similar structure but with a tert-butyl group instead of ethyl groups.
tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate: Contains an additional ethyl group on the piperidine ring.
tert-Butyl (S)-(1-(piperidin-4-yl)ethyl)carbamate: Features a chiral center, making it stereochemically distinct.
Propriétés
Numéro CAS |
189938-89-4 |
|---|---|
Formule moléculaire |
C14H28N2O2 |
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
ethyl N-ethyl-N-(4-piperidin-4-ylbutyl)carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-3-16(14(17)18-4-2)12-6-5-7-13-8-10-15-11-9-13/h13,15H,3-12H2,1-2H3 |
Clé InChI |
FPEZCBDUKLQETM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCCC1CCNCC1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1S)-1,2-Dihydroxyethyl]benzonitrile](/img/structure/B14245869.png)
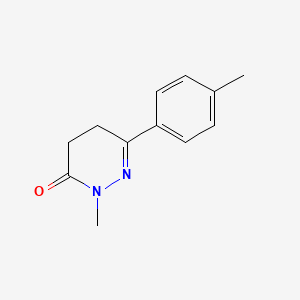
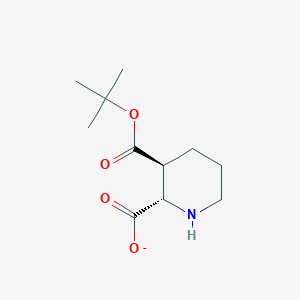
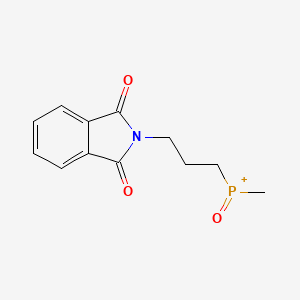
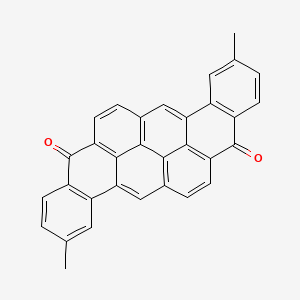
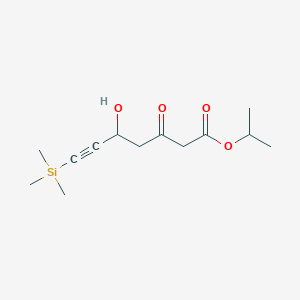
![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14245913.png)
![4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile](/img/structure/B14245921.png)
![Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14245931.png)
